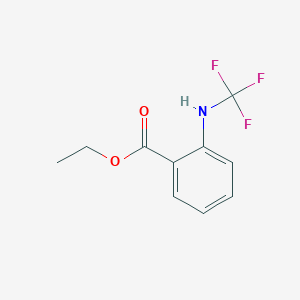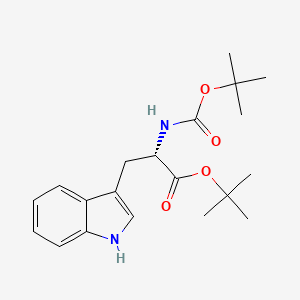
Boc-L-tryptophan tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-tryptophan tert-butyl ester is a derivative of the amino acid tryptophan. It is commonly used in organic synthesis and peptide chemistry due to its protective groups, which prevent unwanted reactions during synthesis. The compound consists of a Boc (tert-butyloxycarbonyl) group protecting the amino group and a tert-butyl ester protecting the carboxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-tryptophan tert-butyl ester typically involves the protection of the amino and carboxyl groups of L-tryptophan. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The carboxyl group is esterified using tert-butyl alcohol and a catalyst like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Boc-L-tryptophan tert-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the free carboxylic acid using acidic or basic conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.
Hydrolysis: Aqueous phosphoric acid or sulfuric acid.
Major Products Formed
Deprotection: L-tryptophan or its derivatives depending on the reaction conditions.
Hydrolysis: L-tryptophan with a free carboxyl group.
Aplicaciones Científicas De Investigación
Boc-L-tryptophan tert-butyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins by protecting the amino and carboxyl groups during chain elongation.
Medicinal Chemistry: Used in the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions by incorporating it into peptide substrates.
Industrial Applications: Utilized in the production of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of Boc-L-tryptophan tert-butyl ester primarily involves its role as a protecting group. The Boc group stabilizes the amino group by preventing it from participating in unwanted reactions. The tert-butyl ester protects the carboxyl group similarly. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides and other compounds .
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-tryptophan: Similar but lacks the tert-butyl ester group, making it less stable under certain conditions.
Fmoc-L-tryptophan: Uses a different protecting group (9-fluorenylmethyloxycarbonyl) which is base-labile, unlike the acid-labile Boc group.
Cbz-L-tryptophan: Uses a benzyl carbamate protecting group, which requires stronger acidic conditions for deprotection.
Uniqueness
Boc-L-tryptophan tert-butyl ester is unique due to its dual protection, offering stability and selectivity in synthetic processes. The combination of Boc and tert-butyl ester groups provides versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C20H28N2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
tert-butyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24)/t16-/m0/s1 |
Clave InChI |
IVXDHDUSJQBGMA-INIZCTEOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
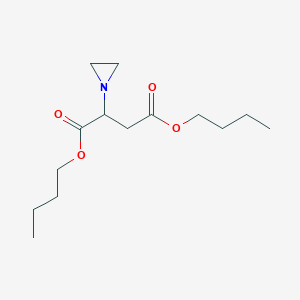


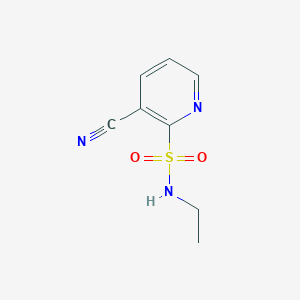
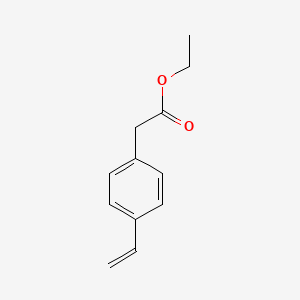




![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
